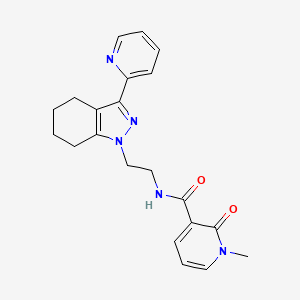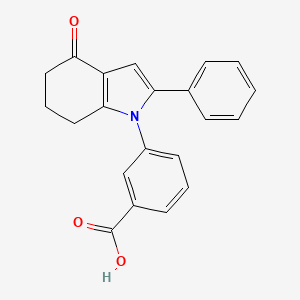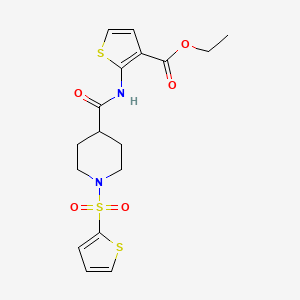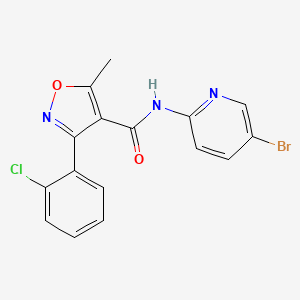![molecular formula C29H23N3O2 B2759460 (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 478017-36-6](/img/structure/B2759460.png)
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK, which is a crucial signaling molecule in B-cell malignancies.
Mechanism of Action
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is a potent and selective inhibitor of BTK, which is a crucial signaling molecule in B-cell malignancies. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor (BCR). This activation leads to downstream signaling pathways that promote cell survival, proliferation, and differentiation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways in preclinical studies. It has also been shown to induce apoptosis in B-cell malignancies and suppress tumor growth. This compound has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical studies.
Advantages and Limitations for Lab Experiments
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for BTK, favorable pharmacokinetic properties, and synergy with other agents. However, there are some limitations to its use in lab experiments, including potential off-target effects, limited clinical data, and the need for further optimization of dosing and scheduling.
Future Directions
There are several future directions for the development and optimization of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in B-cell malignancies.
2. Combination studies with other agents, such as venetoclax and lenalidomide, to determine optimal dosing and scheduling.
3. Development of biomarkers to identify patients who are most likely to benefit from this compound.
4. Exploration of the potential use of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma.
5. Optimization of dosing and scheduling to minimize off-target effects and maximize therapeutic efficacy.
In conclusion, this compound is a promising small molecule inhibitor with potent and selective activity against BTK. It has shown promising results in preclinical studies and has several advantages for lab experiments. However, further clinical trials and optimization of dosing and scheduling are needed to fully evaluate its potential in the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-methoxyaniline and N-phenylaniline to form 3-methoxy-N-phenylaniline. This compound is then reacted with p-nitrobenzaldehyde to form the corresponding imine, which is reduced with sodium borohydride to produce 4-(N-phenylanilino)benzyl alcohol. This intermediate is then reacted with (Z)-2-cyano-3-(4-hydroxyphenyl)acrylic acid to form this compound. The final product is obtained after purification through column chromatography.
Scientific Research Applications
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in preclinical studies, including inhibition of BTK signaling, induction of apoptosis, and suppression of tumor growth. This compound has also demonstrated synergy with other agents, such as venetoclax and lenalidomide, in preclinical studies.
properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2/c1-34-28-14-8-9-24(20-28)31-29(33)23(21-30)19-22-15-17-27(18-16-22)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3,(H,31,33)/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWIHRHKZJSQY-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759384.png)
![1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759386.png)






![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2759399.png)